molecular formula C8H5ClN2S B1266803 2-Chloro-5-phenyl-1,3,4-thiadiazole CAS No. 13373-11-0

2-Chloro-5-phenyl-1,3,4-thiadiazole

Cat. No. B1266803
CAS RN: 13373-11-0
M. Wt: 196.66 g/mol
InChI Key: ASSPGHHANNDMET-UHFFFAOYSA-N
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Patent
US07300933B2

Procedure details

A mixture of 2-amino-5-phenyl-1,3,4-thiadiazole sulphate (10.0 g, 56.4 mmol) and conc. hydrochloric acid (100 ml) was stirred at 0° C. Sodium nitrite (5.06 g, 69 mmol) was added at 0° C. The mixture was stirred for 9 days at room temperature. The crystals were filtered and resuspended in aqueous hydrochloric acid (150 ml, 1M), stirred overnight and filtered. Aqueous sodium hydroxide (100 ml, 4 M) was added and extracted with ethyl acetate. Yield 5.68 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.N[C:7]1[S:8][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:10][N:11]=1.N([O-])=O.[Na+].[ClH:22]>>[Cl:22][C:7]1[S:8][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:10][N:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC=1SC(=NN1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
5.06 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 9 days at room temperature
Duration
9 d
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Aqueous sodium hydroxide (100 ml, 4 M) was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
Smiles
ClC=1SC(=NN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.